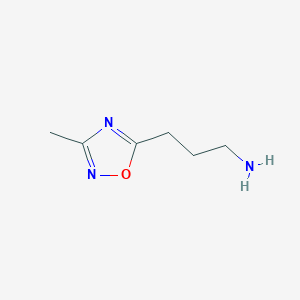

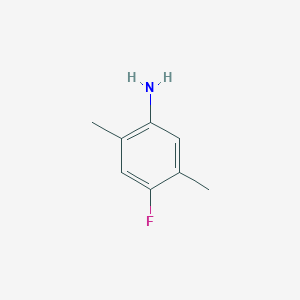

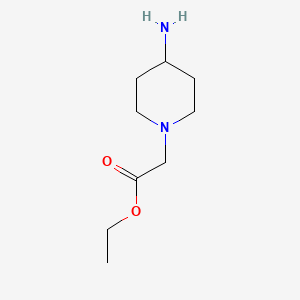

![molecular formula C12H17N3 B3245947 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine CAS No. 173386-74-8](/img/structure/B3245947.png)

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Overview

Description

“1-[2-(dimethylamino)ethyl]-1H-indol-6-amine” is a compound with the CAS Number: 173386-74-8 . It has a molecular weight of 203.29 and is stored at room temperature . The compound is in oil form .

Molecular Structure Analysis

The InChI code for the compound is1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3 . This suggests that the compound has 12 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. Physical And Chemical Properties Analysis

The compound is an oil with a molecular weight of 203.29 . It is stored at room temperature .Scientific Research Applications

Environmental Presence and Impact

A comprehensive review by Poste, Grung, and Wright (2014) on amines and amine-related compounds in surface waters highlights the broad range of anthropogenic and natural sources of amines to the aquatic environment. This review underscores the importance of understanding the concentrations, sources, fate, and toxicity of amines in environmental waters. Although specific environmental concentrations of "1-[2-(dimethylamino)ethyl]-1H-indol-6-amine" were not provided, the study indicates that amines, in general, are seldom found in concentrations exceeding 10 µg/L in surface waters, pointing to their relatively low environmental persistence and potential toxicity concerns under current environmental concentrations (Poste, Grung, & Wright, 2014).

Biological Functions and Medical Applications

Frecska, Szabo, Winkelman, Luna, and McKenna (2013) explored the potential physiological roles of dimethyltryptamine (DMT), a compound structurally related to "this compound," particularly focusing on its role in tissue protection, regeneration, and immunity. The study suggests that DMT's interaction with the sigma-1 receptor may reveal previously unknown biological functions of DMT and related indoleamines, potentially extending beyond neural activity to include cellular protective mechanisms. This indicates the potential for "this compound" and related compounds to be studied for similar protective roles in biological systems (Frecska et al., 2013).

Synthesis and Chemical Properties

Taber and Tirunahari (2011) provided a review on indole synthesis, offering insights into the chemical properties and synthetic pathways of indole and its derivatives. While the review does not specifically address "this compound," it presents a framework for understanding the synthetic approaches and chemical behavior of indole compounds. This information is crucial for researchers interested in synthesizing and studying indole derivatives for various scientific applications, including pharmaceutical research (Taber & Tirunahari, 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7h-indeno(2,1-c)-quinolin-7-one dihydrochloride (tas-103), have been reported to target topoisomerase ii .

Mode of Action

Similar compounds have been reported to interact with their targets by binding to them, thereby altering their function . For instance, TAS-103, a quinoline derivative, has been reported to act as a potent topoisomerase II poison .

Biochemical Pathways

For instance, TAS-103 has been reported to disrupt signal recognition particle (SRP) complex formation, reducing the amount of SRP14 and SRP19 .

Pharmacokinetics

For instance, 17-demethoxy 17-[[2-(dimethylamino)ethyl]amino]geldanamycin (17DMAG) has been reported to have a plasma clearance of 70 ml/kg/min, a volume of distribution of 42.3 ± 4.1 l/kg, and distribution and elimination half-lives of 0.15 ± 0.02 and 2.8 ± 0.2 h, respectively .

Result of Action

For instance, PDMAEMA linear polymer and its copolymers have been reported to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .

Action Environment

For instance, the antimicrobial effect of positively charged PDMAEMA particles has been reported to be influenced by pH and temperature .

properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLMAJOVSWGCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

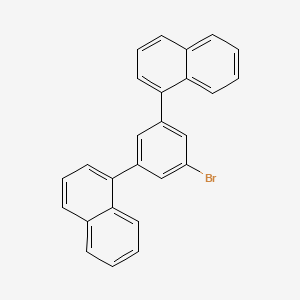

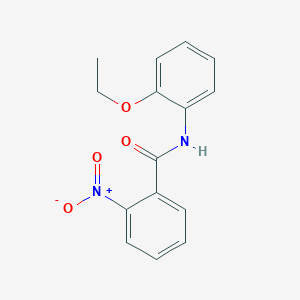

![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)

![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)